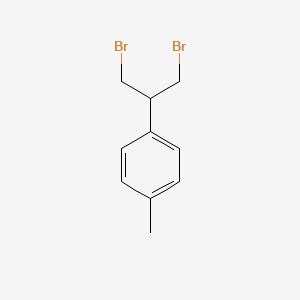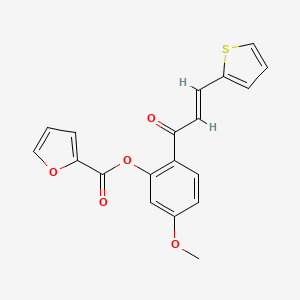
(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan and thiophene derivatives often involves the transformation of biomass or carbohydrates into furanic compounds, such as 5-hydroxymethylfurfural (HMF), which serves as a key intermediate for various chemical products, including polymers, fuels, and fine chemicals (Fan et al., 2019). The synthesis can leverage catalytic processes and green chemistry principles, utilizing renewable resources and minimizing waste.
Molecular Structure Analysis
Furan and thiophene rings are critical structural units in medicinal chemistry due to their presence in bioactive molecules. The electronic and spatial configuration of these heterocycles significantly influences the biological activity of the compounds they comprise. Studies have shown that the substitution pattern on these rings can affect their binding affinity and activity profile across different biological targets (Ostrowski, 2022).
Chemical Reactions and Properties
Furan and thiophene derivatives engage in a variety of chemical reactions, including Diels-Alder cycloadditions, which are essential for constructing complex molecular architectures from simple precursors. These reactions can exhibit high regio- and diastereoselectivity, enabling the synthesis of structurally diverse compounds from biobased furans (Galkin & Ananikov, 2021).
Physical Properties Analysis
The physical properties of furan and thiophene derivatives, such as solubility, boiling point, and melting point, are influenced by the nature of substituents on the ring. These properties are crucial for determining the compound's applicability in various industrial and pharmaceutical contexts.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are significantly impacted by the electronic effects of substituents on the furan and thiophene rings. For instance, acylation of the hydroxyl groups on furan derivatives can enhance their stability and affect their interaction with biological targets (Zhao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
- Synthesis Techniques : The compound can be synthesized via cyclization of carbethoxyhydrazones under specific conditions, as demonstrated in derivatives of furan-2-carboxylic and acrylic acids (Kuticheva, Pevzner, & Petrov, 2015). This method highlights the compound's stability and potential for chemical modifications.
- Reactivity and Stability : Studies have shown that compounds with a furylthiadiazole fragment, similar to our compound of interest, are thermally stable. This stability is crucial for its application in various chemical reactions (Kuticheva, Pevzner, & Petrov, 2015).
Biological Activity
- Potential in Microbial Growth : A related compound, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, demonstrated an increase in the growth of E. coli organisms by about 44%, suggesting potential significance in microbiology and possibly stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).
Chemical Properties and Applications
- Catalytic Applications : The compound's structure allows for its use in rhodium-catalyzed C3-selective alkenylation reactions. This process is effective with a range of substrates, including thiophenecarboxylic and furan-2-carboxylic acids, demonstrating its versatility in organic synthesis (Iitsuka, Schaal, Hirano, Satoh, Bolm, & Miura, 2013).
- Complex Synthesis Involving Furan Derivatives : Its structure is conducive to forming complex organic compounds, as illustrated in the synthesis of novel imidate derivatives of thiophene and furan. These compounds have wide applications, including in the field of materials science (Barcock, Chadwick, Storr, Fuller, & Young, 1994).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit inhibitory activity towards certain strains of viruses . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that inhibits their function, similar to other compounds in its class
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of certain viruses . This suggests that the compound could potentially affect viral replication pathways, but more research is needed to confirm this.
Pharmacokinetics
The addition of certain groups to similar compounds has been observed to increase their log p value, which is a measure of lipophilicity and can impact bioavailability . Further pharmacokinetic studies are needed to fully understand the behavior of this compound in the body.
Result of Action
Related compounds have demonstrated antiviral activity, suggesting that this compound may also have potential as an antiviral agent . More research is needed to determine the specific effects of this compound at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S/c1-22-13-6-8-15(16(20)9-7-14-4-3-11-25-14)18(12-13)24-19(21)17-5-2-10-23-17/h2-12H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORQMNILJHRWHH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

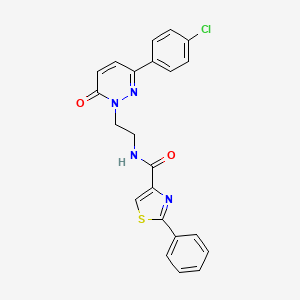

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)
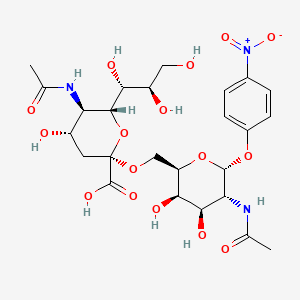
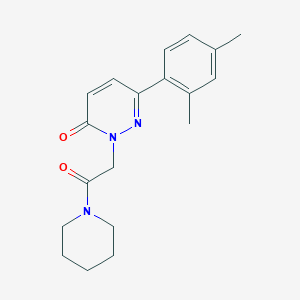
![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)
![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)
![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)
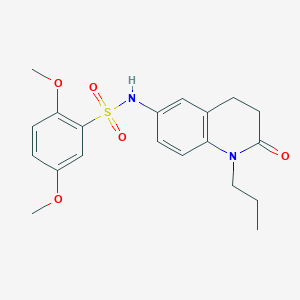

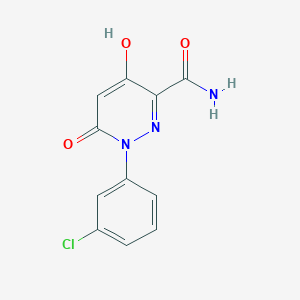
![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)
